(Z)-3-(Tributylstannyl)prop-2-en-1-ol
Description
(Z)-3-(Tributylstannyl)prop-2-en-1-ol is an organotin compound characterized by a tributylstannyl group attached to the propenol backbone in a Z-configuration. This compound serves as a critical intermediate in synthetic organic chemistry, particularly in radiopharmaceutical synthesis. Its utility arises from the reactivity of the stannyl group in cross-coupling reactions, such as the Stille reaction, enabling the introduction of iodine isotopes (e.g., iodine-123 or iodine-125) into bioactive molecules. For example, it was employed in the synthesis of the P2X7 receptor ligand VPGIS191, achieving radiochemical yields of 71–85% . The stereochemistry (Z-configuration) is crucial for ensuring regioselectivity and reaction efficiency in these applications .
Properties
CAS No. |
74141-12-1; 74141-13-2 |
|---|---|
Molecular Formula |
C15H32OSn |
Molecular Weight |
347.13 |
IUPAC Name |
(Z)-3-tributylstannylprop-2-en-1-ol |
InChI |
InChI=1S/3C4H9.C3H5O.Sn/c3*1-3-4-2;1-2-3-4;/h3*1,3-4H2,2H3;1-2,4H,3H2; |
InChI Key |
ODLVTDCSVYRSPD-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCO |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Discrepancies
- Yield Variations : Literature reports discrepancies in yields for this compound synthesis (61% vs. 76% in prior studies), attributed to differences in reaction scale or purification methods .
- Stereochemical Impact : Studies confirm that the Z-isomer’s configuration is critical for high radiochemical yields, as evidenced by the superior performance of VPGIS191 compared to analogues synthesized from E-isomers .
Notes
- Handling Precautions: Organotin compounds require strict adherence to safety protocols due to toxicity.
- Analytical Challenges : Mass spectrometry differentiation between stereoisomers is complicated by identical molecular weights, necessitating NMR or IR for structural confirmation .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (Z)-3-(Tributylstannyl)prop-2-en-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via stannylcupration of propargylic alcohol precursors, where Bu₃Sn(Bu)CuCNLi₂ is generated in situ to ensure regioselectivity and retention of the Z-configuration . An alternative approach involves the Appel reaction, converting this compound to brominated derivatives using reagents like CBr₄ and PPh₃, though yields may vary (61% vs. literature-reported 76%) depending on catalyst efficiency and purification protocols . Stereochemical integrity is maintained by avoiding harsh conditions (e.g., high temperatures) that promote isomerization.
Q. How is this compound characterized structurally, and what spectroscopic markers confirm its configuration?
- Methodological Answer : Key characterization techniques include:
- ¹H NMR : A singlet at δ ~6.13 ppm for the vinyl proton, with coupling constants (J = 1.6 Hz) confirming the Z-configuration .
- ¹³C NMR : Peaks at δ 122.84 (C-Sn) and 34.72 ppm (CH₂-OH) .
- IR : Broad O-H stretch at ~3397 cm⁻¹ and Sn-C vibrations at 793–838 cm⁻¹ .
- HRMS : [M + Na]⁺ at m/z 215.9283 (calcd. 215.9286) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported yields for Appel reactions involving tributylstannyl propenols?
- Methodological Answer : Discrepancies (e.g., 61% vs. 76% yields) may arise from:
- Reagent purity : Impurities in CBr₄ or PPh₃ reduce efficiency. Use freshly distilled reagents.
- Catalyst loading : Suboptimal HOBt or EDCI ratios in coupling steps .
- Workup protocols : Incomplete extraction or column chromatography losses. Validate via TLC and optimize solvent systems (e.g., hexane/EtOAc gradients).
Q. What strategies prevent tributyltin group degradation during cross-coupling reactions with this compound?
- Methodological Answer :
- Catalyst selection : Use Pd(0) or Ni(0) catalysts under inert atmospheres to avoid oxidative destannylation.
- Solvent choice : Anhydrous THF or DMF minimizes hydrolysis.
- Temperature control : Reactions at ≤60°C prevent β-hydride elimination.
- Additives : LiCl or CuI stabilizes tin intermediates in Stille couplings .
Q. How does the steric bulk of the tributyltin group influence reactivity in allylic substitution or tandem reactions?
- Methodological Answer : The Bu₃Sn group:
- Enhances regioselectivity : Directs nucleophilic attack to the α-position due to steric shielding of the β-site.
- Retards reaction rates : Bulky tin slows transmetallation in cross-couplings, requiring longer reaction times or elevated temperatures.
- Facilitates radical pathways : Tin participates in chain-transfer steps, enabling tin-hydride-mediated cyclizations .
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